molecular formula C15H16BrN B13700674 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine

Cat. No.: B13700674
M. Wt: 290.20 g/mol
InChI Key: VSKQCYIIFBSCAU-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is an organic compound with the molecular formula C14H16BrN It is a derivative of pyridine, substituted with a bromine atom and a tert-butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine typically involves the following steps:

    Bromination: The starting material, 3-tert-butylphenylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Materials Science: It is used in the preparation of materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-tert-butylpyridine: Similar structure but lacks the phenyl group.

    4-Bromo-2,6-di-tert-butylphenol: Contains a bromine atom and tert-butyl groups but has a phenol instead of a pyridine ring.

    tert-Butyl bromoacetate: Contains a bromine atom and a tert-butyl group but has an ester functional group.

Uniqueness

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring, along with the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

2-(3-bromo-5-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)12-8-11(9-13(16)10-12)14-6-4-5-7-17-14/h4-10H,1-3H3

InChI Key

VSKQCYIIFBSCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=N2)Br

Origin of Product

United States

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